molecular formula C19H18N4O3S B12167067 N-(4-carbamoylphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide

N-(4-carbamoylphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide

Cat. No.: B12167067
M. Wt: 382.4 g/mol
InChI Key: RUXQQJVFTVQPSS-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted at the 5-position with a [(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl group and at the carboxamide nitrogen with a 4-carbamoylphenyl moiety. The compound integrates multiple pharmacophoric elements:

  • Furan ring: A heteroaromatic system contributing to π-π stacking interactions.
  • Carbamoylphenyl group: Provides hydrogen-bonding capability via the NH₂ moiety.
  • Pyrimidinylsulfanylmethyl group: A sulfur-linked pyrimidine derivative, which may enhance bioavailability and target binding.

This compound shares structural motifs with bioactive molecules reported in the literature, particularly those targeting enzymes or receptors via heterocyclic and sulfanyl interactions .

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-carboxamide

InChI

InChI=1S/C19H18N4O3S/c1-11-9-12(2)22-19(21-11)27-10-15-7-8-16(26-15)18(25)23-14-5-3-13(4-6-14)17(20)24/h3-9H,10H2,1-2H3,(H2,20,24)(H,23,25)

InChI Key

RUXQQJVFTVQPSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the attachment of the pyrimidine ring, and the introduction of the phenyl group. Common reagents used in these reactions include sulfur-containing compounds, carbamoyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

SIRT2 Inhibition

One of the most notable applications of this compound is its role as an inhibitor of human sirtuin 2 (SIRT2). SIRT2 is involved in various cellular processes such as cell cycle regulation and immune response modulation. The compound has demonstrated potent inhibitory effects with an IC50 value of approximately 42 nM, indicating its potential as a therapeutic agent in diseases where SIRT2 plays a critical role, such as neurodegenerative disorders.

Antimicrobial Activity

The compound has also shown antibacterial efficacy against strains of Escherichia coli that produce extended-spectrum β-lactamase. This suggests its potential application in developing new antimicrobial agents to combat resistant bacterial strains.

Synthetic Methodologies

The synthesis of N-(4-carbamoylphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with furan-2-carboxylic acid. The reaction often requires coupling reagents such as titanium tetrachloride (TiCl4) and bases like pyridine to facilitate the formation of the desired amide bond. Optimizing reaction conditions is crucial for maximizing yield and purity during synthesis.

Neurodegenerative Disease Models

In experimental models of neurodegenerative diseases, this compound has been evaluated for its neuroprotective effects. Studies indicate that by inhibiting SIRT2, the compound may reduce neuroinflammation and promote cellular survival in models of Alzheimer's disease.

Antibacterial Efficacy Trials

Clinical trials assessing the antibacterial properties of this compound have shown promising results against multi-drug resistant bacterial strains. These findings highlight its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Related Compounds

Compound Name Key Features Biological Activity
N-(4-methylpyridin-2-yl)thiophene-2-carboxamideContains a pyridine ringModerate SIRT2 inhibition
N-(4,6-dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamideIncorporates an isoxazole ringAntimicrobial activity
N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamoylphenylFeatures a sulfanyl groupLimited antibacterial activity

This table illustrates how this compound stands out due to its unique combination of structural features that impart distinct biological activities.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Core Structure Notable Properties
Target Compound C₁₉H₁₉N₄O₃S ~389.45 Furan-2-carboxamide, pyrimidinylsulfanylmethyl, carbamoylphenyl Furan High hydrogen-bonding potential; moderate lipophilicity
(7c): 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide C₁₆H₁₇N₅O₂S₂ 375.47 Oxadiazole, thiazole, sulfanyl Oxadiazole Melting point: 134–178°C; IR/NMR-confirmed
: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₃H₁₆N₄OS 284.35 Acetamide, pyrimidinylsulfanyl Pyridine Synthesized via nucleophilic substitution
: N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)furan-2-carboxamide C₁₇H₁₆N₄O₄S 372.40 Furan-2-carboxamide, sulfamoylphenyl Furan CAS 27164-92-7; sulfamoyl linker

Key Comparisons:

Core Structure :

  • The target compound and share a furan-2-carboxamide core, while and feature oxadiazole and pyridine cores, respectively. Furan-based structures may exhibit enhanced metabolic stability compared to oxadiazoles, which are prone to hydrolysis .

Functional Groups: The pyrimidinylsulfanylmethyl group in the target compound is structurally distinct from the sulfamoylphenyl group in .

Synthesis :

  • highlights a nucleophilic substitution strategy for pyrimidinylsulfanyl-acetamide synthesis, which could be adapted for the target compound by replacing acetamide with furan-2-carboxamide intermediates .
  • describes coupling agents (e.g., HATU) for amide bond formation, relevant for assembling the carbamoylphenyl moiety .

The pyrimidinylsulfanyl group likely enhances solubility in polar solvents compared to purely aromatic systems.

Biological Relevance :

  • Sulfanyl-linked compounds (e.g., ) are frequently explored as kinase inhibitors or antimicrobial agents due to sulfur’s role in covalent binding or redox modulation .
  • The carbamoyl group in the target compound may mimic natural substrates in enzyme-active sites, a feature absent in ’s acetamide derivative.

Research Findings and Gaps:

  • Structural Validation : SHELX-based crystallography () is critical for confirming the target compound’s conformation, particularly the orientation of the pyrimidinylsulfanylmethyl group .
  • Activity Data : While biological data for the target compound are unavailable, ’s oxadiazole derivatives show moderate-to-high activity in preliminary assays, suggesting the target compound merits similar evaluation .

Biological Activity

N-(4-carbamoylphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide is a complex organic compound that has garnered attention in various fields of biological research. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure and Formula

  • Molecular Formula : C19H18N4O3S
  • Molecular Weight : 382.4 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a furan ring, a pyrimidine moiety, and a carbamoyl group, which contribute to its unique biological properties. The presence of the sulfanyl group is particularly noteworthy for its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor, modulating various biochemical pathways.

Potential Targets:

  • Enzymes : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and diabetes.
  • Receptors : Interaction with specific receptors could modulate signaling pathways relevant to inflammation and cell proliferation.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related furan derivatives have shown promising results in inhibiting tumor growth through apoptosis induction in cancer cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have demonstrated efficacy against pathogens such as Helicobacter pylori and other bacterial strains. The sulfanyl group may enhance the compound's ability to penetrate bacterial cell membranes, facilitating its antimicrobial action .

Study on Antitumor Activity

In a study examining the cytotoxic effects of furan derivatives, it was found that certain structural modifications led to enhanced potency against human tumor cell lines. For instance, a derivative with a similar backbone displayed IC50 values in the low micromolar range against several cancer types . This suggests that this compound could be optimized for better efficacy.

Enzyme Inhibition Study

A comparative analysis of enzyme inhibitors revealed that compounds featuring the pyrimidine-sulfanyl linkage exhibited significant inhibition of key metabolic enzymes. This was evidenced by kinetic assays demonstrating reduced enzymatic activity in the presence of these compounds .

Research Findings Summary Table

Activity Target IC50 Value Notes
AntitumorVarious Cancer Cell Lines< 10 µMInduces apoptosis; structure-dependent activity
AntimicrobialHelicobacter pyloriComparable to standard antibioticsEnhanced membrane penetration due to sulfanyl group
Enzyme InhibitionMetabolic EnzymesVaries by targetSignificant reduction in activity observed

Q & A

Q. How can the crystal structure of N-(4-carbamoylphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining molecular and supramolecular structures. Use the SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement) to process diffraction data. Key parameters include:

  • Data Collection: Ensure high-resolution data (e.g., <1.0 Å) to resolve sulfanyl and carbamoyl groups.
  • Refinement: Apply anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms can be placed geometrically.
  • Validation: Use tools like PLATON to check for missed symmetry or disorder .

Q. What synthetic routes are applicable for synthesizing this compound?

Methodological Answer: The compound’s synthesis likely involves multi-step reactions:

Core Assembly: React 4-carbamoylphenylamine with furan-2-carboxylic acid derivatives.

Sulfanyl Linkage: Introduce the [(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl group via nucleophilic substitution (e.g., using a thiolate intermediate).

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Critical Note: Monitor reaction intermediates using LC-MS to avoid side products like over-alkylation or oxidation of the sulfanyl group.

Q. How can researchers ensure reproducibility in characterizing this compound?

Methodological Answer:

  • Spectroscopic Validation:
    • NMR: Assign peaks using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals from the pyrimidine and furan moieties.
    • HPLC: Use a C18 column (ACN/water gradient) to confirm purity (>95%).
  • Thermal Analysis: Perform DSC to verify melting point consistency (±2°C) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in the pyrimidine ring) be resolved?

Methodological Answer:

  • Disorder Modeling: Split the disordered atoms into two sites with occupancy factors summing to 1. Use restraints (e.g., SIMU, DELU in SHELXL) to stabilize refinement.
  • Dynamic Effects: Consider temperature-dependent XRD to assess whether disorder is static or dynamic.
  • Complementary Methods: Validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental bond lengths .

Q. What strategies are effective for analyzing contradictory biological activity data in preclinical studies?

Methodological Answer:

  • Dose-Response Curves: Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values across multiple assays.
  • Off-Target Screening: Perform kinase or GPCR profiling to identify unintended interactions.
  • Meta-Analysis: Apply systematic review frameworks (e.g., PRISMA) to aggregate data from independent studies and identify confounding variables (e.g., solvent effects) .

Example Table for Data Contradiction Analysis:

StudyEC50 (µM)Assay TypeSolvent
A0.5In vitroDMSO
B5.2Cell-basedEtOH

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Use software like SwissADME to calculate logP, solubility, and bioavailability.
  • Docking Studies: Target the carbamoyl and sulfanyl groups for modifications using AutoDock Vina to enhance binding affinity to the intended protein (e.g., kinase inhibitors).
  • Metabolic Stability: Simulate cytochrome P450 interactions with Schrödinger’s MetaSite .

Q. What experimental designs are robust for studying structure-activity relationships (SAR) in analogues?

Methodological Answer:

  • Orthogonal SAR: Synthesize analogues with systematic substitutions (e.g., pyrimidine → triazine, sulfanyl → ether).
  • High-Throughput Screening (HTS): Use 96-well plates for parallel biological testing.
  • Statistical Analysis: Apply multivariate regression (e.g., RStudio) to correlate substituent properties (Hammett σ, π) with activity .

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